molecular formula C14H9BrN2O2 B6335704 2-Bromomethyl-4-phthalimido-pyridine CAS No. 954240-70-1

2-Bromomethyl-4-phthalimido-pyridine

Cat. No.: B6335704
CAS No.: 954240-70-1
M. Wt: 317.14 g/mol
InChI Key: VDHVYRCWXKSADK-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-phthalimido-pyridine is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.98474 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(bromomethyl)pyridin-4-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-9-7-10(5-6-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHVYRCWXKSADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=NC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatizations of 2 Bromomethyl 4 Phthalimido Pyridine

Transformations at the Bromomethyl Functionality

The primary site of reactivity on 2-Bromomethyl-4-phthalimido-pyridine is expected to be the bromomethyl group. This functionality is analogous to a benzylic bromide, making it highly susceptible to a variety of transformations due to the ability of the pyridine (B92270) ring to stabilize reaction intermediates.

Nucleophilic Substitution Reactions (SN2)

The carbon atom of the bromomethyl group is electrophilic and is anticipated to readily undergo bimolecular nucleophilic substitution (SN2) reactions. In such reactions, a nucleophile would attack the carbon, displacing the bromide ion, which is a good leaving group.

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Enolates)

No specific examples of reactions between this compound and carbon-based nucleophiles like Grignard reagents or enolates have been reported. Theoretically, such reactions would be a viable method for carbon-carbon bond formation at the methylene (B1212753) position. For instance, reaction with an enolate, such as that derived from diethyl malonate, would be expected to yield a substituted malonic ester derivative.

Reactions with Heteroatom-Based Nucleophiles (e.g., N, O, S, P, Se nucleophiles)

Reactions with heteroatom nucleophiles are a common strategy for introducing functional groups. While plausible, no published studies demonstrate the reaction of this compound with nitrogen (e.g., amines, azides), oxygen (e.g., alkoxides, phenoxides), sulfur (e.g., thiols, thiocyanates), phosphorus (e.g., phosphines, phosphites), or selenium nucleophiles.

Cyclization Reactions through Intramolecular Nucleophilic Attack

Intramolecular substitution, where a nucleophilic group within the same molecule attacks the bromomethyl carbon, is a powerful method for constructing cyclic structures. This would require a precursor molecule containing both the this compound core and a suitably positioned nucleophile. No such cyclization reactions involving this specific compound have been documented.

Elimination Reactions to Form Unsaturated Linkages

Treatment of this compound with a strong, sterically hindered base could potentially lead to an E2 elimination reaction, forming an exocyclic double bond and yielding 4-phthalimido-2-vinylpyridine. However, no literature is available to confirm this transformation.

Radical Reactions Involving the Benzylic Bromide

The C-Br bond in the bromomethyl group can be cleaved homolytically to form a pyridyl-stabilized radical. Such radicals could participate in various synthetic transformations. While radical generation from other 4-substituted pyridines has been studied under photochemical conditions, rsc.org there is no specific information available for radical-initiated reactions involving this compound.

Reactions of the Phthalimido Moiety

The phthalimido group in this compound serves as a robust protecting group for the primary amine at the 4-position of the pyridine ring. The reactivity of this moiety is centered on its cleavage to unmask the amine and potential modifications of the phthalimide (B116566) ring itself.

The removal of the phthalimido group is a critical step in many synthetic pathways to access the versatile 4-amino-2-bromomethyl-pyridine intermediate. Various methods have been developed for this deprotection, with hydrazinolysis being the most traditional approach.

Hydrazinolysis, typically employing hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol, is a widely used method for cleaving phthalimides. cmu.eduresearchgate.net The reaction proceeds through nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization releases the desired primary amine and forms the stable phthalhydrazide (B32825) byproduct. While effective, the separation of the product from the often-insoluble phthalhydrazide can sometimes be challenging.

Alternative methods for N-C bond cleavage of phthalimides have been developed to overcome the limitations of hydrazinolysis. These include:

Amine Displacement: Stronger amines, such as ethylenediamine (B42938) or methylamine, can be used to displace the phtalimido group, often under milder conditions than hydrazinolysis.

Reductive Cleavage: Treatment with sodium borohydride (B1222165) in isopropanol (B130326) followed by acetic acid can effectively remove the phthaloyl group. organic-chemistry.org

Basic Hydrolysis: Although requiring harsh conditions (e.g., strong aqueous base and heat), this method can also achieve deprotection. However, it is often not compatible with base-sensitive functional groups that may be present in the molecule.

Table 1: Comparison of Phthalimide Deprotection Methods

Method Reagents Advantages Disadvantages
Hydrazinolysis Hydrazine hydrate Effective and widely used Phthalhydrazide byproduct can be difficult to remove
Amine Displacement Ethylenediamine, Methylamine Milder conditions than hydrazinolysis
Reductive Cleavage NaBH4, i-PrOH, then Acetic Acid Mild conditions
Basic Hydrolysis Aqueous NaOH or KOH Harsh conditions, not suitable for base-sensitive compounds

Beyond complete removal, the phthalimide ring itself can undergo reactions that modify its structure, leading to new heterocyclic systems.

Nucleophile-assisted ring-opening of N-substituted phthalimides can lead to the formation of amide-functionalized derivatives. cmu.eduresearchgate.net For instance, reaction with nucleophiles like amines or thiols can lead to the formation of o-carboxybenzamide derivatives. The specific product depends on the nature of the nucleophile and the reaction conditions. While no specific examples for this compound are available, the general reactivity pattern of phthalimides suggests this as a viable transformation. acs.org

Annulation reactions, where a new ring is fused onto the existing phthalimide framework, represent a powerful strategy for constructing complex polycyclic molecules. researchgate.netrsc.org These reactions often proceed through transition-metal-catalyzed C-H activation or cycloaddition pathways. For example, palladium-catalyzed [4+1] cycloaddition reactions of 2-iodo-N-phenylbenzamides with difluorocarbene precursors have been used to synthesize N-substituted phthalimides. rsc.org While direct annulation on the phthalimide ring of the title compound is not documented, related transformations on N-aryl phthalimides suggest the potential for such reactions. nih.gov The development of fused maleimide (B117702) derivatives, which are structurally related to phthalimides, also points towards the feasibility of annulation strategies. bohrium.com

Selective Deprotection Strategies to Unmask the Primary Amine

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. The presence of the phthalimido group at the 4-position and the bromomethyl group at the 2-position directs the regioselectivity of further functionalization.

Direct functionalization of the pyridine ring C-H bonds is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. The electronic nature and the substitution pattern of the pyridine ring in the title compound play a crucial role in determining the site of these reactions.

Minisci-type Reactions: The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles via a radical mechanism. wikipedia.orgwikipedia.orgresearchgate.net The reaction typically involves the generation of a nucleophilic radical which then attacks the protonated pyridine ring. For a 4-substituted pyridine, the reaction generally occurs at the C-2 and C-6 positions. In the case of this compound, the C-2 position is already substituted, making the C-6 position the most likely site for Minisci-type alkylation. The C-3 and C-5 positions are less favored due to the electronic and steric effects of the existing substituents. While specific examples on the title compound are not available, studies on related 4-aminopyridine (B3432731) derivatives support this predicted regioselectivity. nih.gov

Metal-Catalyzed C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a versatile strategy for the functionalization of pyridine rings. nih.gov The phthalimido group, or the amino group after deprotection, can act as a directing group, guiding the metal catalyst to a specific C-H bond. For a 4-amino substituted pyridine, C-H activation can be directed to the C-3 and C-5 positions. However, the presence of the 2-bromomethyl group would likely influence the regioselectivity. Palladium, rhodium, and iridium catalysts are commonly employed for these transformations, enabling the introduction of various functional groups, including aryl, alkyl, and alkenyl moieties. organic-chemistry.org Although no direct metal-catalyzed C-H activation studies on this compound have been reported, the extensive research on the C-H functionalization of substituted pyridines provides a strong basis for predicting its reactivity. nih.gov

Table 2: Predicted Regioselectivity of C-H Functionalization on the Pyridine Core

Reaction Type Predicted Position of Functionalization Rationale
Minisci-type Reaction C-6 Electronic preference for C-2/C-6 in 4-substituted pyridines; C-2 is blocked.
Metal-catalyzed C-H Activation C-3, C-5 Potential directing effect of the 4-phthalimido/amino group.

Regioselective Functionalization of the Pyridine Ring

Nucleophilic Aromatic Substitution on Activated Pyridines

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. rsc.orgsemanticscholar.org This regioselectivity is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack of a nucleophile at these positions. rsc.orgsemanticscholar.org The presence of electron-withdrawing groups on the pyridine ring further enhances its reactivity towards nucleophiles.

In the case of this compound, the phthalimido group at the 4-position acts as a strong electron-withdrawing group, significantly activating the pyridine ring for nucleophilic aromatic substitution. While the bromine atom is on the methyl group and not directly on the ring, nucleophilic attack can still occur at the ring's 4-position, potentially leading to the displacement of the phthalimido group, or at other activated positions. However, a more common reaction pathway would involve the nucleophilic substitution of the bromide on the methyl group.

Nucleophilic attack on the pyridine ring itself generally occurs more readily with leaving groups directly attached to the ring, such as halides or a nitro group. researchgate.net For instance, in methyl 3-nitropyridine-4-carboxylate, the nitro group can be displaced by various nucleophiles. researchgate.net While direct SNAr displacing the phthalimido group on this compound is conceivable under harsh conditions, the lability of the bromomethyl group makes it the more probable site for nucleophilic attack.

It is important to consider that the bromomethyl group itself is highly susceptible to nucleophilic substitution (an SN2 reaction), which would be the primary mode of reactivity for this compound with most nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Pyridines (Illustrative for Reactivity Principles)

Pyridine SubstrateNucleophileProductReference
2,3,4-TribromopyridineSodium methoxide2,4-Dimethoxy-3-bromopyridine semanticscholar.org
Methyl 3-nitropyridine-4-carboxylateFluoride anionMethyl 3-fluoro-pyridine-4-carboxylate researchgate.net
4-Methylpyridinen-Butyl-lithium1,2-Adduct and lateral metalation product rsc.org

This table provides examples of nucleophilic substitution on various pyridine derivatives to illustrate the general principles of reactivity. Specific data for this compound was not available in the searched literature.

Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Halides or Pseudohalides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While highly effective for many aromatic systems, the use of pyridine-based substrates can present challenges, particularly for 2-substituted pyridines. nih.gov The nitrogen atom in the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. nih.gov

Despite these challenges, various strategies have been developed to facilitate the cross-coupling of 2-halopyridines. These often involve the use of specific ligands that can modulate the reactivity of the palladium center and minimize catalyst deactivation. For this compound, the bromine atom is on the methyl group, making it a benzylic-type halide. This functionality is generally reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.

The phthalimido group at the 4-position is not expected to directly interfere with the coupling reaction at the 2-bromomethyl position. In fact, its electron-withdrawing nature could potentially enhance the oxidative addition step of the catalytic cycle.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Derivatives (Illustrative for Reactivity Principles)

Pyridine SubstrateCoupling PartnerCatalyst/LigandProduct TypeReference
4'-BromoterpyridineAryl boronic acidsPalladium-based4'-Aryl-substituted terpyridines rsc.org
Pyridine-2-sulfinatesAryl halidesPalladium-based2-Aryl-pyridines semanticscholar.orgnih.govrsc.org
3-Bromo-4-tosyloxy-2-pyroneArylboronic acidsPd(OAc)₂ / PCy₃3,4-Diaryl-2-pyrones researchgate.net

This table showcases examples of palladium-catalyzed cross-coupling reactions involving pyridine derivatives to illustrate the scope of these reactions. Specific data for this compound was not available in the searched literature.

Oxidation Reactions (e.g., N-oxidation of the pyridine nitrogen)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.org The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group via resonance and a strong electron-withdrawing group via induction.

For this compound, N-oxidation would be an expected reaction. The electron-withdrawing phthalimido group at the 4-position would make the pyridine nitrogen less nucleophilic and therefore potentially more resistant to oxidation compared to an unsubstituted pyridine. However, with a sufficiently strong oxidizing agent, the formation of this compound N-oxide should be feasible.

The formation of the N-oxide can be a useful synthetic strategy, as it can alter the regioselectivity of subsequent reactions. For example, it can facilitate electrophilic substitution at the 4-position and can also influence the reactivity of the substituents on the ring.

Advanced Methodologies in the Synthesis and Functionalization of 2 Bromomethyl 4 Phthalimido Pyridine

Catalytic Approaches

Catalysis offers a powerful toolkit for the selective and efficient modification of 2-Bromomethyl-4-phthalimido-pyridine. Both the pyridine (B92270) ring and the bromomethyl group serve as reactive handles for various catalytic transformations, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing unparalleled efficiency in constructing complex molecules. For a substrate like this compound, these methods can be applied to either the pyridine ring (via C-H or hypothetical C-halogen activation) or, more commonly, the highly reactive benzylic-type bromomethyl group.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming C-N bonds. While typically applied to aryl halides, its principles are highly relevant for functionalizing pyridines. acs.orgacs.orgnih.gov For instance, a related 2-bromopyridine (B144113) can be coupled with various primary and secondary amines using a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgscispace.com This reaction is often robust enough to be performed without a glovebox and can be successful even with volatile amines if conducted in sealed tubes. acs.org The choice of ligand is critical, with bulky, electron-rich phosphines like BrettPhos and RuPhos showing broad applicability for coupling amines with heteroaryl halides. rsc.org The bromomethyl group also readily undergoes nucleophilic substitution with amines to form C-N bonds, a reaction that can be facilitated by copper catalysis. nih.gov

C-O Bond Formation: Copper-catalyzed methods, modern variants of the Ullmann condensation, are effective for forming C-O bonds. acs.org These reactions allow for the coupling of alcohols and phenols with aryl halides. While requiring careful optimization of the copper source, ligand, and base, they provide a direct route to aryl ethers. acs.org The bromomethyl group of the target compound can also be converted to an ether via a Williamson-type synthesis with an alkoxide, a transformation that can be catalyzed under phase-transfer conditions.

C-C Bond Formation: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. tcichemicals.com Reactions such as the Suzuki (using boronic acids), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings are routinely used to functionalize aryl and heteroaryl halides. nih.govlibretexts.orgnih.gov The Sonogashira reaction, for example, employs a dual catalytic system of palladium and copper to couple terminal alkynes with aryl halides, a method that has been successfully applied to bromopyridines. nih.gov The bromomethyl group is also an excellent electrophile for C-C bond formation with a wide range of carbon nucleophiles, including enolates, organocuprates, and Grignard reagents.

Table 1: Representative Transition-Metal-Catalyzed Reactions Applicable to Pyridine Scaffolds
Reaction TypeCatalyst/LigandCoupling PartnerBaseSolventBond FormedReference
Buchwald-Hartwig AminationPd₂(dba)₃ / (±)-BINAPPrimary/Secondary AmineNaOt-BuTolueneC-N chemspider.com
Buchwald-Hartwig AminationPd(OAc)₂ / dpppVolatile AmineNaOt-BuToluene (sealed tube)C-N acs.orgacs.org
Suzuki CouplingPd(PPh₃)₄Aryl/Pyridylboronic AcidNa₂CO₃DME/H₂OC-C nih.gov
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NTHFC-C nih.gov
Ullmann-type C-O CouplingCuI / Ligand (e.g., diamine)Alcohol/PhenolCs₂CO₃ / K₂CO₃Toluene / DioxaneC-O acs.org

Organocatalysis: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, avoiding the use of metals. youtube.comyoutube.com For derivatives of this compound, organocatalysis could be employed in several ways. For example, after converting the bromomethyl group into an aldehyde, asymmetric α-functionalization can be achieved using chiral secondary amine catalysts (e.g., proline derivatives) via enamine catalysis. youtube.com This allows for the enantioselective introduction of various electrophiles. Alternatively, photoredox organocatalysis can generate radicals from the bromomethyl group for enantioselective coupling reactions. nih.gov A dithiophosphoric acid has been shown to perform three catalytic roles: acting as a Brønsted acid to activate a pyridine, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the functionalization of pyridines via pyridinyl radicals. nih.gov

Biocatalysis: Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. youtube.comacademie-sciences.fr Enzymes are biodegradable, work at ambient temperature and pressure, and can be highly effective in aqueous systems or co-solvents. youtube.comnih.gov For a molecule like this compound, enzymes could be used for asymmetric synthesis and resolutions. For instance, a prochiral ketone derivative could be reduced with high enantioselectivity using a ketoreductase (KRED) enzyme. Amine transaminases (ATAs) could be used to synthesize chiral amines from ketone precursors, while lipases are widely used for the kinetic resolution of racemic alcohols or esters. nih.goventrechem.com These enzymatic methods are crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs). academie-sciences.frnih.gov

Photochemical and Electrochemical Synthetic Methods

Photochemical Methods: Photochemistry uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve thermally. Photoredox catalysis, in particular, has emerged as a powerful tool. In this approach, a photocatalyst absorbs light and engages in single-electron transfer (SET) with a substrate. The bromomethyl group of this compound is an excellent substrate for photoredox-mediated radical generation. For example, the enantioselective α-benzylation of aldehydes has been accomplished by coupling them with bromomethyl heteroaromatics, including pyridines, using an iridium photocatalyst and a chiral organocatalyst. nih.gov This dual catalytic system generates a radical from the bromomethylpyridine, which then couples with a chiral enamine intermediate. nih.gov

Table 2: Photoredox Catalysis for C-C Bond Formation with Bromomethyl Pyridines
SubstratesCatalyst SystemConditionsProductYield / eeReference
Aldehyde + 4-(Bromomethyl)-5-nitro-pyridineIr(ppy)₂(dtbbpy)PF₆ + Chiral AmineBlue LED, 2,6-Lutidineα-Pyridylmethyl Aldehyde73% / 90% ee nih.gov
Aldehyde + 4-(Bromomethyl)-2-methyl-pyridineIr(ppy)₂(dtbbpy)PF₆ + Chiral AmineBlue LED, 2,6-Lutidineα-Pyridylmethyl Aldehyde75% / 91% ee nih.gov
Pyridine + Allylic SubstrateDithiophosphoric Acid (Organocatalyst)Blue LED, H⁺ SourceC4-Allylated PyridineGood yields nih.gov

Electrochemical Methods: Electrochemical synthesis uses electrical current to drive redox reactions, offering a green and highly tunable alternative to chemical oxidants and reductants. researchgate.net This technique can be applied to pyridine derivatives for various transformations. rsc.orgrsc.org For instance, electrochemical methods can mediate C-C bond formation by generating organometallic reagents in situ. rsc.org Pyridine N-oxides have been used as electrocatalysts for the oxidation of benzylic C-H bonds, a strategy that could be adapted for further functionalization of derivatives. acs.org The electrosynthesis of complex heterocycles, such as imidazo[1,5-a]pyridines, has been achieved in a one-pot cascade process, demonstrating the power of electrochemistry to construct intricate molecular frameworks under mild conditions. rsc.org

Flow Chemistry Applications for Enhanced Efficiency and Scale-Up

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, and simplified automation and scale-up. nih.govdrreddys.com The synthesis of APIs and complex heterocyclic intermediates, such as imidazo[1,2-a]pyridines, has been successfully demonstrated in flow systems. nih.govacs.orgmdpi.com

The synthesis or functionalization of this compound is well-suited for flow chemistry. For example, a multi-step synthesis could be "telescoped" into a continuous sequence without isolating intermediates, significantly improving process efficiency. mdpi.com Reactions involving hazardous reagents or unstable intermediates can be performed more safely. A key advantage is the ability to rapidly screen and optimize reaction conditions (temperature, pressure, residence time) automatically, accelerating process development. acs.org

Table 3: Comparison of Batch vs. Potential Flow Chemistry for a Representative Functionalization Step
ParameterBatch ProcessingFlow Chemistry
Scale Limited by vessel size; scale-up is non-linear and challenging.Scalable by running the system for longer times ("scale-out").
Safety Large volumes of hazardous materials; risk of thermal runaway.Small reactor volumes greatly reduce risk; superior heat control. nih.gov
Mixing & Heat Transfer Often inefficient, leading to local hot spots and side products.Highly efficient due to large surface-area-to-volume ratio. drreddys.com
Process Control Manual or semi-automated; slower response to deviations.Fully automated with real-time monitoring and control.
Reaction Time Can be long due to slow reagent addition and heating/cooling cycles.Often significantly reduced due to higher possible temperatures/pressures.

Mechanochemical Synthesis for Solvent-Free or Reduced-Solvent Reactions

Mechanochemistry involves inducing chemical reactions by mechanical force, such as grinding or milling, often in the absence of a solvent. This technique aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net The synthesis of N-containing heterocycles and N-substituted imides has been effectively achieved using mechanochemical methods. researchgate.netdntb.gov.uanih.gov

The synthesis of this compound could potentially be accomplished via mechanochemical grinding of a corresponding 4-(bromomethyl)pyridin-2-amine (B13585254) with phthalic anhydride (B1165640). This solvent-free approach offers high efficiency and a simple workup. researchgate.net Furthermore, subsequent functionalization reactions on the pyridine ring or at the bromomethyl group could also be performed under mechanochemical conditions, providing a green alternative to traditional solution-phase synthesis.

Mechanistic Investigations of Reactions Involving 2 Bromomethyl 4 Phthalimido Pyridine

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations of 2-Bromomethyl-4-phthalimido-pyridine involve nucleophilic substitution at the bromomethyl center and functionalization of the pyridine (B92270) ring. The mechanisms of these reactions are distinct, reflecting the electronic properties of the different parts of the molecule.

The reaction at the bromomethyl group predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comiitk.ac.in This pathway is characteristic of primary halides and is analogous to the well-studied reactions of benzyl (B1604629) halides. youtube.com The reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. iitk.ac.inlibretexts.org

The key features of this SN2 mechanism are:

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. masterorganicchemistry.comlibretexts.org This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO), which is an antibonding σ* orbital. chemistrysteps.com

Concerted Process: Bond formation with the nucleophile and bond breakage with the leaving group occur simultaneously. libretexts.org

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinated, with partial bonds to both the incoming nucleophile and the departing bromide ion. libretexts.orgyoutube.com The geometry at the carbon center becomes trigonal bipyramidal for a fleeting moment. masterorganicchemistry.com

The presence of the pyridine ring, particularly with the electron-withdrawing phthalimido group, influences the reactivity. The pyridine ring is analogous to a phenyl ring, making the substrate a "benzylic-like" halide. Benzylic and allylic halides are known to be highly reactive in SN2 reactions due to the stabilization of the transition state through p-orbital overlap with the adjacent π-system. youtube.comacs.org However, in some cases with strongly activated benzyl bromides reacting with pyridines, a concurrent SN1 pathway can be observed, although the SN2 mechanism is generally dominant for these primary substrates. researchgate.net

Functionalization of the pyridine ring itself is more complex due to its electron-deficient nature, a result of the electronegative nitrogen atom. beilstein-journals.org This property, further enhanced by the strongly electron-withdrawing phthalimido group at the C4 position, generally deactivates the ring towards electrophilic aromatic substitution but activates it for other reaction types.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the 4-phthalimidopyridine system makes it a candidate for SNAr reactions. In this mechanism, a strong nucleophile attacks one of the electron-deficient carbons of the ring (typically C2 or C6, which are ortho to the ring nitrogen). This addition step disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent, typically rapid step, a leaving group (if present) is eliminated, restoring aromaticity. While the parent compound lacks a leaving group on the ring, this pathway is crucial for understanding the reactivity of halogenated analogs. youtube.com The functionalization of halopyridines with various nucleophiles often proceeds via this SNAr mechanism. sci-hub.se

Radical Pathways: Minisci-type reactions are a common method for functionalizing electron-deficient heterocycles like pyridine. bohrium.com These reactions involve the addition of a carbon-centered radical to the protonated pyridine ring. The radical addition typically occurs at the C2 or C4 positions due to the stability of the resulting intermediate. For this compound, the C4 position is blocked, so radical attack would be directed to the C2 and C6 positions. The process generally involves generating a radical from a precursor (e.g., a carboxylic acid), its addition to the activated pyridine, and subsequent oxidation to rearomatize the ring.

C-H Functionalization via Deprotonation: The electron-withdrawing nature of the pyridine ring and the phthalimido group increases the acidity of the protons on the bromomethyl group. The use of a strong, non-nucleophilic base could lead to deprotonation, forming a pyridylic anion. This nucleophilic species could then react with various electrophiles, providing a pathway for functionalization at the methyl position, which is distinct from the SN2 displacement of bromide.

Stereochemistry: The primary stereochemical outcome to consider is at the bromomethyl center. Since reactions at this site proceed via an SN2 mechanism, they are stereospecific and result in an inversion of configuration. masterorganicchemistry.comlibretexts.org If a chiral, non-racemic starting material were used (for instance, by introducing a chiral center via isotopic labeling), the product would be formed with the opposite stereochemistry. quora.comsmartstartinstitute.com This phenomenon is known as Walden inversion. masterorganicchemistry.com

Regiochemistry: Regiochemical control determines which site of the molecule reacts.

SN2 vs. Ring Functionalization: The primary determinant of regioselectivity is the nature of the reagents and conditions. Reactions with typical nucleophiles (e.g., amines, alkoxides, cyanide) under standard conditions will overwhelmingly favor the SN2 displacement of the highly reactive bromomethyl group. Functionalization of the pyridine ring requires specific conditions, such as those used for radical reactions (e.g., radical initiators) or directed metalation. nih.gov

Pyridine Ring Selectivity: For reactions that do target the pyridine ring, the inherent electronic properties and the substituent direct the outcome. For nucleophilic attack (like SNAr or Minisci-type reactions), the C2 and C6 positions are the most electrophilic and are the preferred sites of attack. bohrium.comrsc.org The phthalimido group at C4 further activates these positions towards nucleophiles. Directing groups can be employed to achieve functionalization at the C3 or C5 positions, though this is more challenging. nih.govnih.gov

Identification and Characterization of Reaction Intermediates

While the SN2 reaction at the bromomethyl center is a concerted process without a true intermediate, it does proceed through a well-defined pentacoordinate transition state . libretexts.orgyoutube.com This transient species features elongated, partial bonds between the central carbon and both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.com It represents the energy maximum along the reaction coordinate. libretexts.org

In contrast, functionalization of the pyridine ring can involve discrete, observable intermediates:

Meisenheimer Complex: In SNAr reactions on related halopyridines, the initial addition of the nucleophile to the ring forms a resonance-stabilized anionic σ-complex, or Meisenheimer complex. youtube.com This intermediate is non-aromatic and its stability is a key factor in the feasibility of the SNAr pathway.

Radical Intermediates: In radical functionalization pathways, the addition of a radical to the pyridine ring generates a pyridyl radical intermediate. This species is then oxidized in a subsequent step to yield the final aromatic product. nih.gov

Pyridinium Salts: In reactions involving activation of the pyridine nitrogen, such as with strong acids or alkylating agents, a 4-phthalimido-pyridinium salt intermediate is formed. bohrium.com This quaternization of the nitrogen significantly increases the electrophilicity of the ring, making it more susceptible to attack by nucleophiles.

Kinetic Studies and Reaction Rate Analysis

Rate = k[R-Br][Nu]

Where:

k is the second-order rate constant.

[R-Br] is the concentration of this compound.

[Nu] is the concentration of the nucleophile.

Doubling the concentration of either the substrate or the nucleophile would double the reaction rate, while doubling both would quadruple the rate. libretexts.org The rate constant, k, is influenced by factors such as the solvent, temperature, and the intrinsic nature of the nucleophile and leaving group. libretexts.org

Kinetic studies on analogous systems, such as the reaction of benzyl halides with various nucleophiles, provide insight into the expected reactivity. The benzylic-like position of the bromomethyl group in the title compound suggests a relatively fast reaction rate compared to simple alkyl halides like ethyl bromide. youtube.comacs.org

Table 1: Relative Rate Constants for SN2 Reactions of Various Alkyl Halides This table presents generalized and comparative data from studies on analogous compounds to illustrate the expected reactivity trends.

SubstrateRelative Rate (vs. Ethyl Bromide)Rationale
Ethyl Bromide1Reference primary alkyl halide.
Isopropyl Bromide~0.02Steric hindrance at the secondary carbon slows the reaction. masterorganicchemistry.com
Benzyl Bromide~120Transition state is stabilized by the adjacent phenyl ring's π-system. youtube.com
2-Bromomethyl-pyridine High (similar to Benzyl Bromide)The pyridine ring provides benzylic-like activation. iitk.ac.inresearchgate.net
This compound Expected to be HighThe fundamental benzylic-like structure is highly reactive. The electron-withdrawing phthalimido group may slightly modulate the rate by influencing the electron density of the pyridine π-system, but the primary SN2 reactivity at the CH₂Br group is expected to remain high.

Theoretical and Computational Studies of 2 Bromomethyl 4 Phthalimido Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction, DFT provides a computationally tractable method to explore molecular characteristics with a high degree of accuracy. For 2-Bromomethyl-4-phthalimido-pyridine, DFT calculations are instrumental in understanding its fundamental chemical nature.

Elucidation of Reaction Pathways and Transition States

While specific DFT studies on the reaction pathways of this compound are not extensively documented in the public literature, the principles of using DFT to elucidate reaction mechanisms are well-established for related pyridine (B92270) compounds. hkust.edu.hknih.govresearchgate.net DFT calculations can map the potential energy surface of a reaction, identifying the minimum energy pathways reactants are likely to follow to become products. This involves locating and characterizing the transition state structures, which are the energetic barriers that must be overcome for a reaction to proceed.

For this compound, key reactive sites are the bromomethyl group, which is susceptible to nucleophilic substitution, and the pyridine ring itself. DFT studies on similar bromomethyl-pyridines have shown that the energy barrier for substitution reactions can be accurately calculated. derpharmachemica.com For instance, in a hypothetical reaction with a nucleophile, DFT could be used to model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of a new bond, all while tracking the energetic changes. The resulting data would provide activation energies and reaction enthalpies, crucial for predicting reaction rates and feasibility.

A generalized workflow for such a study would involve:

Optimization of the ground state geometries of the reactants (this compound and the nucleophile).

Searching for the transition state structure connecting reactants and products.

Performing a frequency calculation to confirm the transition state (characterized by a single imaginary frequency) and to calculate zero-point vibrational energies.

Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the correct reactants and products.

These calculations would offer a detailed, atomistic view of the reaction mechanism, which is invaluable for designing synthetic routes and understanding the compound's reactivity profile.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its reactivity. DFT provides several descriptors that help in analyzing this structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of the frontier molecular orbitals, HOMO and LUMO, are critical indicators of a molecule's ability to donate and accept electrons, respectively. youtube.comyoutube.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. derpharmachemica.comnih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalimido and pyridine ring systems, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the pyridine ring and the bromomethyl group, suggesting these are the primary sites for nucleophilic attack. The bromine atom, being highly electronegative, will also influence the LUMO distribution, making the attached carbon atom electrophilic.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govacs.orgscispace.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms of the phthalimide (B116566) group and the nitrogen atom of the pyridine ring. A region of positive potential would be expected around the hydrogen atoms and, significantly, near the carbon atom of the bromomethyl group due to the electron-withdrawing nature of the bromine atom. This confirms the electrophilic nature of this site.

Reactivity Descriptor Predicted Characteristics for this compound Supporting Evidence from Related Compounds
HOMO Localized on the phthalimido and pyridine rings.Studies on phthalimide derivatives show HOMO localization on the aromatic system. chemmethod.comresearchgate.net
LUMO Distributed over the pyridine ring and the bromomethyl group.DFT on 2,6-bis(bromomethyl)pyridine (B1268884) indicates LUMO involvement of the bromomethyl groups. derpharmachemica.com
HOMO-LUMO Gap Expected to be moderately low, indicating potential for reactivity.A smaller energy gap correlates with higher reactivity in various organic molecules. nih.govmdpi.com
MEP (Negative Potential) Around the carbonyl oxygens and the pyridine nitrogen.MEP analysis of substituted pyridines shows negative potential near the nitrogen atom. nih.gov
MEP (Positive Potential) Around the carbon of the bromomethyl group.Halogenated compounds exhibit positive potential (σ-hole) on the halogen and adjacent atoms. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule possesses rotational freedom around the bond connecting the phthalimide group to the pyridine ring and the bond connecting the bromomethyl group. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and biological activity.

Solvent Effects: Chemical reactions are most often carried out in a solvent. MD simulations can explicitly model the solvent molecules around this compound, providing a realistic picture of how the solvent influences its structure and reactivity. aps.org For instance, polar solvents might stabilize charged intermediates in a reaction, thereby lowering the activation energy. The simulations can reveal the specific hydrogen bonding and dipole-dipole interactions between the solute and solvent molecules.

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical calculations, primarily using DFT, can provide quantitative predictions of reactivity and selectivity. acs.orgias.ac.innih.gov

Fukui Functions: To predict the selectivity of a reaction (i.e., which atom in the molecule is most likely to react), local reactivity descriptors such as Fukui functions are used. The Fukui function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. It helps to identify the most nucleophilic and electrophilic sites within the molecule with greater precision than a simple MEP analysis. For this compound, Fukui function analysis would likely confirm the carbon of the bromomethyl group as a primary electrophilic site and specific atoms on the pyridine and phthalimide rings as key nucleophilic centers.

Predicted Reactivity Parameter Methodology Anticipated Finding for this compound
Activation Energy of Nucleophilic Substitution DFT Transition State SearchA calculable energy barrier that would depend on the specific nucleophile used.
Most Stable Conformer Molecular Dynamics SimulationIdentification of the lowest energy arrangement of the phthalimido and bromomethyl groups relative to the pyridine ring.
Solvation Free Energy MD with Free Energy Perturbation or Thermodynamic IntegrationA quantitative measure of how favorably the molecule interacts with a given solvent.
Most Electrophilic Site Fukui Function Analysis (f+)The carbon atom of the bromomethyl group.
Most Nucleophilic Site Fukui Function Analysis (f-)The nitrogen atom of the pyridine ring and potentially the oxygen atoms of the phthalimide group.

Synthetic Utility of 2 Bromomethyl 4 Phthalimido Pyridine As a Building Block

Application in the Synthesis of Complex Heterocyclic Ring Systems

The unique arrangement of reactive sites on 2-bromomethyl-4-phthalimido-pyridine facilitates its use in the construction of elaborate heterocyclic structures. The electrophilic bromomethyl group serves as a handle for alkylation and cyclization reactions, while the phthalimido group acts as a stable precursor to a primary amine, which can be unveiled at a later synthetic stage for further derivatization.

Construction of Fused Pyridine-Containing Architectures

The bifunctional nature of this compound makes it an ideal starting material for synthesizing fused pyridine (B92270) ring systems, which are prevalent scaffolds in medicinal chemistry. nih.gov The bromomethyl group can react with a variety of binucleophilic reagents, leading to the formation of new rings fused to the pyridine core. For instance, reaction with reagents like urea, thiourea, or guanidine (B92328) derivatives can lead to the formation of pyridopyrimidine structures after a sequence of alkylation and intramolecular cyclization. Similarly, reactions with hydrazides could yield pyrazolopyridine frameworks. This approach allows for the modular construction of diverse and complex heterocyclic libraries.

Table 1: Potential Fused Pyridine Systems from this compound

Reagent Type Resulting Fused Ring System
Urea / Thiourea Pyrido[2,3-d]pyrimidine
Hydrazine (B178648) Derivatives Pyrazolo[3,4-b]pyridine
Amidines Imidazo[1,2-a]pyridine

Synthesis of Macrocyclic Ligands and Supramolecular Structures

Pyridine-containing macrocycles are of significant interest for their ability to act as ligands for metal ions and as hosts in supramolecular chemistry. rsc.orgresearchgate.net The this compound building block is well-suited for creating such structures. The bromomethyl group provides a reactive site for covalent linkage into a larger cyclic framework. For example, reaction with a long-chain molecule containing two nucleophilic end groups, such as a diamine or a diol, can initiate the formation of a macrocycle. The synthesis of a 17-membered pyridine-based macrocyclic ligand has been achieved by reacting a macrocyclic amine with 2-(chloromethyl)pyridine, a process for which this compound is a suitable analogue. nih.gov The resulting macrocycles can be designed to have specific cavity sizes and coordinating atoms, making them useful as selective ligands or components of molecular sensors and switches. researchgate.net

Preparation of Diverse Nitrogen-Containing Organic Compounds via Amine Deprotection

The phthalimide (B116566) group serves as a robust protecting group for the amino functionality at the 4-position of the pyridine ring. organic-chemistry.org This protection is stable under a wide range of reaction conditions, allowing for extensive modification of the molecule via the bromomethyl group without affecting the latent amino group. Once the desired modifications are complete, the phthalimide can be removed to reveal the primary amine. This deprotection is commonly achieved under mild conditions, preserving the integrity of the newly constructed molecule. The revealed 4-aminopyridine (B3432731) derivative is itself a valuable intermediate for the synthesis of a wide array of other nitrogen-containing compounds. researchgate.net

Several methods are available for phthalimide deprotection. organic-chemistry.org A widely used technique involves treatment with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) or THF at room temperature or under reflux. rsc.org An alternative, exceptionally mild method uses sodium borohydride (B1222165) in aqueous 2-propanol, followed by treatment with acetic acid, which is particularly useful for sensitive substrates. organic-chemistry.orgmdma.ch

Table 2: Common Methods for Phthalimide Deprotection

Reagent(s) Conditions By-products Reference
Hydrazine Hydrate (N₂H₄·H₂O) THF or Ethanol, Room Temp to Reflux Phthalhydrazide (B32825) rsc.org
Sodium Borohydride (NaBH₄), then Acetic Acid 2-Propanol/H₂O, then heat Phthalide organic-chemistry.orgmdma.ch

Role as an Intermediate in the Synthesis of Functional Molecules

Beyond its utility in building complex heterocyclic frameworks, this compound is a key intermediate in the synthesis of smaller, highly functionalized molecules that serve specific purposes in drug discovery and catalysis.

Precursor for Pharmaceutical Building Blocks and Drug Discovery Scaffolds (emphasizing synthetic pathway, not direct biological activity)

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govuniv-rennes.fr The title compound provides a synthetic pathway to novel pyridine-based scaffolds for drug discovery. The synthetic strategy involves using the bromomethyl group to attach the 4-phthalimido-pyridine moiety to other molecular fragments. For example, it can be used to alkylate thiols, phenols, or carbanions to create more complex structures.

A key aspect of its utility is the potential for late-stage functionalization. researchgate.net After incorporating the main scaffold into a target molecule via the bromomethyl handle, the phthalimide group can be deprotected to reveal the 4-amino group. This amine can then be further modified, for instance, through acylation, sulfonation, or participation in coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This synthetic flexibility is crucial in the iterative process of drug design and optimization.

Utilization in the Development of Ligands for Catalysis

Pyridine-derived ligands are fundamental in coordination chemistry and transition-metal catalysis. acs.org The development of new ligands with tunable steric and electronic properties is essential for advancing catalytic reactions. univ-rennes.fr this compound serves as a valuable precursor for creating novel ligand systems.

The bromomethyl group allows the pyridine unit to be covalently attached to a larger ligand backbone, a solid support, or another metal-coordinating group. acs.org For example, reacting it with a bis-phosphine or a salen-type precursor can generate new multidentate ligands. Furthermore, the phthalimido-protected amino group offers a point for electronic tuning. The ligand can be used with the phthalimide intact, or the group can be removed and the resulting amine converted into various other functional groups (e.g., amides, ureas) to systematically modify the ligand's electronic properties and, consequently, the reactivity and selectivity of the corresponding metal catalyst. nih.gov This modular approach facilitates the rational design of catalysts for specific chemical transformations. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetic Acid
4-Aminopyridine
2-(Chloromethyl)pyridine
Ethanol
Guanidine
Hydrazine Hydrate
N-Methylphthalamide
Phthalhydrazide
Phthalide
Sodium Borohydride
Thiourea
THF (Tetrahydrofuran)
Urea

Building Block for Materials Science Applications (e.g., fluorescent probes, polymers)

The general synthetic utility of related pyridine derivatives suggests that this compound could theoretically serve as a precursor in the development of functional materials. The pyridine ring is a common component in the design of fluorescent chemosensors due to the ability of the nitrogen atom's lone pair of electrons to interact with analytes such as protons (for pH sensing) or metal ions. This interaction can lead to changes in the photophysical properties of the molecule, such as a shift in fluorescence emission or a change in intensity, forming the basis of a sensor.

Similarly, bifunctional molecules containing a reactive site, such as the bromomethyl group in this compound, are often employed in polymer synthesis. This group can potentially participate in polymerization reactions, allowing for the incorporation of the phthalimido-pyridine moiety into a larger polymer chain. The properties of the resulting polymer would then be influenced by the characteristics of this incorporated unit.

However, without specific studies on this compound, any discussion of its role in creating fluorescent probes or polymers remains speculative. Detailed research findings, including photophysical data for derived fluorescent probes or characterization data for polymers, are necessary to substantiate its utility in these applications.

Future Research Directions and Perspectives on 2 Bromomethyl 4 Phthalimido Pyridine Chemistry

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-Bromomethyl-4-phthalimido-pyridine will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. The development of greener alternatives is paramount.

One promising avenue is the use of microwave-assisted synthesis . This technique has been shown to accelerate the formation of phthalimide (B116566) derivatives from phthalic anhydride (B1165640) and amines, often under solvent-free conditions, leading to rapid reaction times and high yields. epa.govctppc.org Applying microwave irradiation to the reaction between a suitable 4-amino-2-bromomethylpyridine precursor and phthalic anhydride could offer a more sustainable route to the target molecule.

Another area of focus is the development of catalytic methods . For instance, the synthesis of phthalimides can be achieved through metal-catalyzed aminocarbonylation cyclizations or the amidation of phthalic acid/anhydride using heterogeneous catalysts like Nb2O5, which can be recovered and reused. rsc.orgresearchgate.net Research into a one-pot, catalytic process starting from simpler, commercially available pyridine (B92270) derivatives would represent a significant advancement. Furthermore, exploring the use of environmentally benign solvents, such as water/ethanol (B145695) mixtures at high temperatures and pressures, could provide a cleaner method for the phthalimide formation step. researchgate.netrsc.org

The principles of green chemistry can also be applied to the bromination step. Photocatalytic methods for the bromination of aliphatic C-H bonds are emerging as a milder alternative to traditional brominating agents. mdpi.com Investigating the selective photocatalytic bromination of a 2-methyl-4-phthalimido-pyridine precursor could provide a more sustainable and controlled method for introducing the bromomethyl group.

Green Synthesis ApproachPotential Application to this compoundAnticipated Advantages
Microwave-Assisted Synthesis Reaction of a 4-amino-2-bromomethylpyridine precursor with phthalic anhydride.Reduced reaction times, higher yields, solvent-free conditions. epa.govctppc.org
Heterogeneous Catalysis Use of reusable catalysts like Nb2O5 for the amidation step.Catalyst recyclability, reduced waste, improved atom economy. researchgate.net
Aqueous/Alcoholic Media Performing the phthalimide synthesis in high-temperature/pressure water/ethanol mixtures.Use of environmentally benign solvents, potential for pure product isolation. rsc.org
Photocatalytic Bromination Selective bromination of a 2-methyl-4-phthalimido-pyridine precursor.Mild reaction conditions, high selectivity, reduced use of hazardous reagents. mdpi.com

Exploration of Novel Reaction Pathways and Reactivity Modes

The bifunctional nature of this compound opens the door to a wide range of chemical transformations. Future research should focus on exploring novel reaction pathways that leverage the unique interplay between the bromomethyl and phthalimido-pyridine moieties.

The bromomethyl group is a versatile handle for nucleophilic substitution reactions. While reactions with simple nucleophiles are expected, future work could explore more complex transformations. For example, its use in transition-metal-catalyzed cross-coupling reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of derivatives.

The pyridine ring itself offers opportunities for functionalization. Recent advances in C-H functionalization offer a powerful tool for modifying the pyridine core directly. beilstein-journals.orgnih.govnih.gov Techniques such as transition-metal-catalyzed C-H activation could be employed to introduce new substituents at the C3, C5, or C6 positions of the pyridine ring, a challenging but highly rewarding endeavor. nih.gov Electrochemical methods are also emerging as a powerful tool for the regioselective carboxylation and amination of pyridines, which could be applied to this compound to create novel derivatives. nih.govrsc.org

Furthermore, the development of photocatalytic strategies could unlock new reactivity modes. For instance, the generation of a radical at the benzylic position through photoredox catalysis could enable a range of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways. chemrxiv.orgrsc.org

Design of Derivatives with Tailored Synthetic Utility

A key future direction will be the rational design and synthesis of derivatives of this compound with specific, tailored applications in organic synthesis. The inherent functionalities of the molecule make it an excellent scaffold for creating novel ligands, reagents, and building blocks.

By modifying the phthalimido group or the pyridine ring, it is possible to create a library of chiral ligands for asymmetric catalysis. The pyridine nitrogen and the phthalimide carbonyls offer potential coordination sites for metal centers. The introduction of chiral moieties into the structure could lead to new catalysts for a variety of stereoselective transformations. acs.org

The development of pyridine-based diimide ligands for the construction of metal-organic frameworks (MOFs) is another exciting prospect. stmarytx.edu By synthesizing derivatives of this compound with different backbone structures, it may be possible to create novel MOFs with tailored porosity and electronic properties for applications in gas storage, catalysis, and sensing.

Furthermore, the compound can serve as a precursor for biologically active molecules . The pyridine and phthalimide motifs are present in many pharmaceuticals. acs.orglongdom.orgacs.org Future research could focus on synthesizing derivatives that can act as inhibitors for specific enzymes or as probes for biological processes. For instance, hybridization of the phthalimide moiety with other pharmacophores is a known strategy for developing new therapeutic agents. acs.org

Advancements in Scalable Synthesis for Industrial Applications

For this compound to be a truly useful synthetic intermediate, its production must be scalable for industrial applications. Future research will need to address the challenges of moving from laboratory-scale synthesis to large-scale manufacturing.

Continuous flow chemistry offers a promising solution for the scalable and safe production of pyridine derivatives. beilstein-journals.orgnih.govresearchgate.netnih.govscilit.com Converting the synthesis of this compound to a flow process could lead to significant improvements in efficiency, safety, and reproducibility. Flow reactors allow for precise control over reaction parameters such as temperature and pressure, and can handle hazardous intermediates more safely than traditional batch processes. Researchers have successfully streamlined the manufacturing of other pyridine-containing active pharmaceutical ingredients using flow chemistry, achieving higher yields and lower production costs. vcu.edu

The development of robust and cost-effective synthetic routes is crucial for industrial viability. This includes the use of inexpensive starting materials and reagents, minimizing the number of synthetic steps, and developing efficient purification methods. Research into one-pot syntheses and telescoping reaction sequences, where multiple transformations are performed in a single reactor without isolation of intermediates, will be critical.

The global market for pyridine and its derivatives is substantial, with significant applications in the pharmaceutical and agrochemical industries. market.usgrandviewresearch.com The development of a scalable and cost-effective synthesis for this compound could position it as a valuable building block in these sectors.

Scalable Synthesis StrategyPotential Application to this compoundAnticipated Advantages for Industrial Production
Continuous Flow Chemistry Integration of the synthetic steps into a continuous flow reactor system.Enhanced safety, improved heat and mass transfer, higher reproducibility, potential for automation. researchgate.netnih.gov
Process Intensification Development of one-pot or telescoped reaction sequences.Reduced unit operations, lower solvent usage, decreased production time and cost.
Cost-Effective Starting Materials Sourcing and utilizing inexpensive and readily available precursors.Improved economic viability for large-scale production. vcu.edu
Efficient Purification Development of non-chromatographic purification methods like crystallization or distillation.Reduced cost and environmental impact associated with purification.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromomethyl-4-phthalimido-pyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via bromination of precursor pyridine derivatives. Key methods include:

  • Bromination using N-bromosuccinimide (NBS): Conducted in acetic acid under controlled temperatures (e.g., 40–60°C) to ensure selective substitution at the methyl group. Catalyst choice (e.g., FeBr₃) significantly impacts regioselectivity .
  • Direct bromination of 4-phthalimido-pyridine derivatives: Requires inert atmospheres (e.g., N₂) to prevent side reactions. Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction kinetics and purity .
    Critical Factors:
  • Temperature control to avoid over-bromination.
  • Solvent selection to balance reactivity and solubility.
  • Catalyst loading (e.g., 0.1–1.0 equiv. FeBr₃) to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Monitor chemical shifts for the bromomethyl group (δ ~4.3–4.6 ppm for ¹H; δ ~30–35 ppm for ¹³C).
    • Phthalimido protons appear as distinct aromatic signals (δ ~7.6–8.2 ppm) .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FT-IR:
    • Track C-Br stretching vibrations (~550–600 cm⁻¹) and phthalimido carbonyl groups (~1700–1750 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to volatile brominated intermediates .
  • First Aid Protocols:
    • Skin Contact: Wash immediately with soap/water for 15 minutes; remove contaminated clothing.
    • Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different brominating agents for synthesizing this compound?

Methodological Answer: Contradictions often arise from variations in:

  • Reagent Reactivity: NBS vs. Br₂. NBS offers better control in polar aprotic solvents, while Br₂ may require acidic conditions for activation .
  • Byproduct Formation: Monitor intermediates via TLC or HPLC. For example, dibrominated byproducts can form if stoichiometry exceeds 1:1.
  • Systematic Optimization: Use design-of-experiments (DoE) to test variables (e.g., temperature, solvent, catalyst) and identify robust conditions .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound derivatives?

Methodological Answer:

  • Directing Group Effects: The phthalimido group at position 4 acts as a meta-director, favoring substitution at position 2. Use DFT calculations to predict electronic effects .
  • Solvent Modulation: Polar solvents (e.g., DMF) stabilize transition states for regioselective bromination .
  • Catalyst Tuning: Lewis acids like ZnCl₂ or FeBr₃ can alter electrophilic attack pathways. For example, FeBr₃ enhances para-selectivity in certain substrates .

Q. How does the electronic nature of substituents affect the stability and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The phthalimido group enhances stability by reducing electron density at the pyridine ring, minimizing undesired nucleophilic attacks .
  • Reactivity in Suzuki Couplings: The bromomethyl group acts as a leaving group. Use Pd(PPh₃)₄ catalysts and mild bases (e.g., K₂CO₃) in THF/water mixtures to facilitate coupling .
  • Stability Studies: Monitor decomposition via accelerated stability testing (40°C/75% RH). Derivatives with trifluoromethyl groups show improved shelf life due to reduced hygroscopicity .

Data Contradiction Analysis

Example: Discrepancies in reported melting points (e.g., 80–82°C vs. 208–210°C for similar bromopyridines ) may stem from:

  • Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate stable forms.
  • Purity Issues: Use preparative HPLC to remove impurities (<0.5% by area) before characterization .

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